1-Methyl-2-(2-nitroethenyl)benzene

Polymer Chemistry β-Nitrostyrene Monomers Steric Ortho Effect

1-Methyl-2-(2-nitroethenyl)benzene (commonly referred to as 2-methyl-β-nitrostyrene or β-nitro-2-methylstyrene) is an ortho-methyl-substituted β-nitrostyrene with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. This nitroalkene belongs to the class of β-nitrostyrenes, which are versatile intermediates in organic synthesis for constructing nitrogen-containing heterocycles, amines, and cyclopropane derivatives.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 34222-71-4
Cat. No. B6593045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(2-nitroethenyl)benzene
CAS34222-71-4
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C=C[N+](=O)[O-]
InChIInChI=1S/C9H9NO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3/b7-6+
InChIKeyHOATZZMHBCWHOJ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-(2-nitroethenyl)benzene (CAS 34222-71-4): A Distinct Ortho-Substituted β-Nitrostyrene Building Block


1-Methyl-2-(2-nitroethenyl)benzene (commonly referred to as 2-methyl-β-nitrostyrene or β-nitro-2-methylstyrene) is an ortho-methyl-substituted β-nitrostyrene with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol [1]. This nitroalkene belongs to the class of β-nitrostyrenes, which are versatile intermediates in organic synthesis for constructing nitrogen-containing heterocycles, amines, and cyclopropane derivatives. The ortho-methyl group confers distinct steric and electronic characteristics that set this compound apart from its para- and meta-substituted analogs, making it a non-interchangeable building block in specific synthetic transformations [2].

Suitable for workflows requiring a non-polymerizable nitrostyrene scaffold
Supports ortho-substituted cyclopropane synthesis with steric control
Enables light-sensitive synthetic sequences with reduced photochemical oxime formation
Applicable as a reductive carbonylation platform for nitro compound construction

Why Generic β-Nitrostyrenes Cannot Replace 1-Methyl-2-(2-nitroethenyl)benzene in Critical Workflows


The ortho-methyl substituent in 1-methyl-2-(2-nitroethenyl)benzene introduces a steric barrier that fundamentally alters its reactivity compared to unsubstituted, para-, or meta-methyl β-nitrostyrenes [1]. This steric hindrance completely abolishes anionic polymerization capability [1], substantially reduces the efficiency of Corey–Chaykovsky cyclopropanation [2], and modulates electrophilic reactivity [3]. Consequently, direct substitution of this compound with a generic β-nitrostyrene analog in a synthetic protocol can lead to reaction failure, drastically lower yields, or altered product profiles, forcing a deliberate, data-driven procurement decision.

Para- or meta-methyl analogs are not interchangeable
Steric hindrance from the ortho-methyl group alters reactivity profiles; using a generic β-nitrostyrene may lead to reaction failure or vastly different yields.
Anionic polymerization behavior differs critically
The ortho isomer completely suppresses chain-growth polymerization, while para- and meta-methyl derivatives polymerize readily. Substitution would reverse this property.
Electrophilicity and cyclopropanation efficiency may shift
Ortho-substitution reduces electrophilicity and lowers Corey–Chaykovsky yields compared to para-methyl or unsubstituted nitrostyrenes; direct replacement may compromise synthetic outcomes.

Quantitative Differentiation of 1-Methyl-2-(2-nitroethenyl)benzene from Closest Analogs


Complete Suppression of Anionic Polymerization by Ortho-Methyl Substitution

Under anionic initiation conditions, 1-methyl-2-(2-nitroethenyl)benzene produces zero polymer, whereas 4-methyl-β-nitrostyrene polymerizes readily to high conversion [1]. This ortho-methyl-induced steric hindrance prevents propagation.

Anionic Polymerization
Head-to-head
Target: 0% polymer yield.
4-methyl analog: >80% conversion; 3-methyl: high conversion.
Supports non-polymerizable nitrostyrene selection when chain-growth must be avoided.
Base-catalyzed conditions with alkoxide initiators.
Polymer Chemistry β-Nitrostyrene Monomers Steric Ortho Effect

Reduced Yield in Corey–Chaykovsky Trifluoromethyl Cyclopropanation Due to Ortho Substitution

The Corey–Chaykovsky reaction of 1-methyl-2-(2-nitroethenyl)benzene with a CF₃-substituted sulfur ylide affords the cyclopropane product in 47% yield, compared to 82% for 4-methyl-β-nitrostyrene and 84% for unsubstituted β-nitrostyrene [1]. The substantial yield drop is attributed to steric hindrance from the ortho-methyl group.

Cyclopropanation Yield
Head-to-head
Target: 47% isolated yield.
4-methyl analog: 82%; unsubstituted: 84%.
Supports ortho-specific steric differentiation in trifluoromethyl cyclopropane synthesis.
Corey–Chaykovsky reaction with CF₃-sulfur ylide in THF.
Synthetic Methodology Cyclopropanation Trifluoromethyl Building Blocks

Modulated Electrophilicity Relative to para-Methyl Analog: Mayr Parameter Class-Level Inference

The Mayr electrophilicity parameter E for 4-methyl-β-nitrostyrene is -14.23, and for unsubstituted β-nitrostyrene is -13.85 [1]. The ortho-methyl analog is predicted to exhibit a reduced electrophilicity due to steric inhibition of resonance, but no direct E value has been published.

Electrophilicity (Mayr E)
Class-level
No direct measurement; estimated ≤ -14.2 based on 4-methyl analog (E = -14.23) and steric inhibition.
Lower electrophilicity may limit nucleophilic addition reactivity compared to para-methyl derivative.
Data to verify via kinetic measurements with reference nucleophiles.
Physical Organic Chemistry Mayr Electrophilicity Reactivity Scales

Steric Hindrance of Photochemical Oxime Formation Confirmed in Direct Comparative Study

Under UV irradiation, 1-methyl-2-(2-nitroethenyl)benzene undergoes photochemical rearrangement to the corresponding α-oximinoketone at a significantly reduced rate compared to unsubstituted β-nitrostyrene, with one ortho-methyl group being sufficient to slow the reaction [1]. The effect is attributed to steric interference with the transition state geometry required for oxime formation.

Photochemical Oxime Rate
Reported
Ortho-methyl significantly reduces oxime formation rate vs. unsubstituted β-nitrostyrene (qualitative slowing).
Supports photostability screening for light-exposed synthetic intermediates.
UV irradiation in solution; quantitative rate constants not reported.
Photochemistry Nitrostyrene Rearrangement Ortho Effect

Application Scenarios Where 1-Methyl-2-(2-nitroethenyl)benzene Offers Verifiable Advantage


Non-Polymerizable Nitrostyrene Monomer for Step-Growth or Post-Modification Purposes

In polymer chemistry research where a nitrostyrene moiety must be present but anionic chain-growth polymerization must be avoided, 1-methyl-2-(2-nitroethenyl)benzene can be employed as a non-polymerizable analog, enabling functionalization of scaffolds without uncontrolled homopolymerization .

Synthesis of cis-Configured Trifluoromethyl Cyclopropanes with Ortho-Specific Steric Requirements

When a sterically demanding ortho-substituted aryl ring is required in the final cyclopropane product, the moderate yield obtained with 1-methyl-2-(2-nitroethenyl)benzene becomes acceptable because alternative nitrostyrene substrates do not deliver the required ortho substitution pattern .

Photostable Nitrostyrene Building Block for Light-Sensitive Synthetic Sequences

For multi-step syntheses where a nitrostyrene intermediate is exposed to ambient or UV light, the slower photochemical oxime formation of the ortho-methyl derivative provides a practical advantage over unsubstituted β-nitrostyrene, reducing by-product formation and simplifying purification .

Reductive Carbonylation Platform for Nitro Compound Synthesis

1-Methyl-2-(2-nitroethenyl)benzene has been described as an efficient reductive agent that reacts with carbon monoxide to produce nitro compounds and can serve as an alternative to nitrous oxide in carbonylative transformations, expanding the scope of accessible products .

Application
Selection Property
Validation Focus
Non-polymerizable scaffold functionalization
Anionic polymerization suppression
Polymerization assay under basic conditions
Ortho-substituted trifluoromethyl cyclopropane synthesis
Steric differentiation in Corey–Chaykovsky reaction
Isolated yield and cis/trans selectivity
Light-sensitive synthetic sequences
Reduced photochemical oxime formation rate
Photostability under ambient/UV light exposure
Reductive carbonylation platform
Carbon monoxide-mediated nitro group transfer
Product scope and conversion efficiency
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